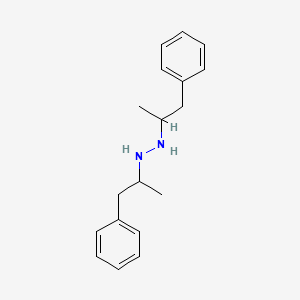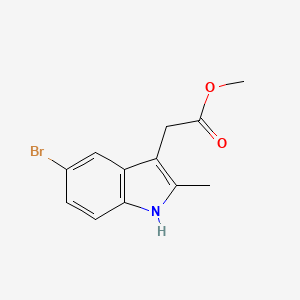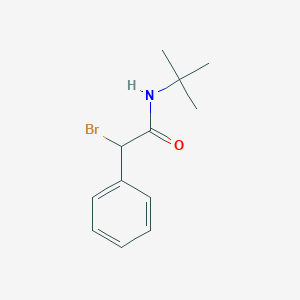
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is a boronic ester derivative that features a trifluoromethyl group and a deuterated methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced into the aromatic ring through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Deuteration of the Methyl Group: The methyl group is deuterated using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium.
Boronic Acid Formation: The phenyl ring is then functionalized with a boronic acid group through a borylation reaction, often using reagents like bis(pinacolato)diboron.
Esterification: Finally, the boronic acid is esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and deuterated methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique isotopic labeling (deuterium) makes it useful in metabolic studies and tracing experiments.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the boronic ester moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylphenylboronic acid pinacol ester: Lacks the deuterated methyl group but shares the trifluoromethyl and boronic ester functionalities.
4-Methylphenylboronic acid pinacol ester: Contains a non-deuterated methyl group instead of the trifluoromethyl group.
2-Trifluoromethyl-4-methylphenylboronic acid: Similar structure but without the pinacol ester moiety.
Uniqueness
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is unique due to the presence of both a trifluoromethyl group and a deuterated methyl group, which impart distinct physicochemical properties. The deuterium labeling provides advantages in NMR spectroscopy and metabolic studies, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C14H18BF3O2 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3/i1D3 |
InChI Key |
WNULXLLVGISTMO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)B2OC(C(O2)(C)C)(C)C)C(F)(F)F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)


![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)


![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)
